Cas no 179601-39-9 ((1R)-1-pyrimidin-5-ylethanamine)

(1R)-1-pyrimidin-5-ylethanamine Chemical and Physical Properties
Names and Identifiers
-
- 5-Pyrimidinemethanamine,a-methyl-, (aR)-
- (1R)-1-pyrimidin-5-ylethanamine
- (R)-5-(1-Aminoethyl)pyrimidine
- (1R)-1-(PYRIMIDIN-5-YL)ETHAN-1-AMINE
- 5-Pyrimidinemethanamine, alpha-methyl-, (alphaR)- (9CI)
- P12431
- EN300-1856325
- AS-51335
- (alphaR)-alpha-Methyl-5-pyrimidinemethanamine
- CS-0055277
- 179601-39-9
- AM9559
- SCHEMBL8657854
- AKOS025403728
- DTXSID101285482
- (I+/-R)-I+/--Methyl-5-pyrimidinemethanamine
-
- MDL: MFCD18643727
- Inchi: InChI=1S/C6H9N3/c1-5(7)6-2-8-4-9-3-6/h2-5H,7H2,1H3/t5-/m1/s1
- InChI Key: GWCPZMRPJBYIFM-RXMQYKEDSA-N
- SMILES: C[C@H](C1=CN=CN=C1)N
Computed Properties
- Exact Mass: 123.07977
- Monoisotopic Mass: 123.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 78.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8Ų
- XLogP3: -0.5
Experimental Properties
- PSA: 51.8
(1R)-1-pyrimidin-5-ylethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05001-250MG |
(1R)-1-pyrimidin-5-ylethanamine |
179601-39-9 | 95% | 250MG |
¥ 1,815.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05001-10G |
(1R)-1-pyrimidin-5-ylethanamine |
179601-39-9 | 95% | 10g |
¥ 22,638.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05001-1G |
(1R)-1-pyrimidin-5-ylethanamine |
179601-39-9 | 95% | 1g |
¥ 4,527.00 | 2023-04-14 | |
Chemenu | CM319289-1g |
(R)-5-(1-Aminoethyl)pyrimidine |
179601-39-9 | 95% | 1g |
$1062 | 2021-08-18 | |
Enamine | EN300-1856325-0.05g |
(1R)-1-(pyrimidin-5-yl)ethan-1-amine |
179601-39-9 | 0.05g |
$1091.0 | 2023-09-18 | ||
Enamine | EN300-1856325-10g |
(1R)-1-(pyrimidin-5-yl)ethan-1-amine |
179601-39-9 | 10g |
$5590.0 | 2023-09-18 | ||
Key Organics Ltd | AS-51335-100MG |
(1r)-1-(pyrimidin-5-yl)ethan-1-amine |
179601-39-9 | >95% | 100mg |
£654.72 | 2025-02-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05001-100mg |
(1R)-1-pyrimidin-5-ylethanamine |
179601-39-9 | 95% | 100mg |
¥1135.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05001-5g |
(1R)-1-pyrimidin-5-ylethanamine |
179601-39-9 | 95% | 5g |
¥13583.0 | 2024-04-23 | |
Enamine | EN300-1856325-5g |
(1R)-1-(pyrimidin-5-yl)ethan-1-amine |
179601-39-9 | 5g |
$3770.0 | 2023-09-18 |
(1R)-1-pyrimidin-5-ylethanamine Related Literature
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
Additional information on (1R)-1-pyrimidin-5-ylethanamine
Introduction to (1R)-1-pyrimidin-5-ylethanamine (CAS No. 179601-39-9)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule potentially offering unique properties that can be leveraged for therapeutic applications. One such compound, (1R)-1-pyrimidin-5-ylethanamine, identified by its CAS number CAS No. 179601-39-9, has garnered attention in the scientific community due to its intriguing structural features and potential biological activities. This introduction aims to provide a comprehensive overview of this compound, highlighting its chemical characteristics, recent research findings, and potential applications in medicinal chemistry.
The molecular structure of (1R)-1-pyrimidin-5-ylethanamine consists of a pyrimidine ring substituted at the 5-position with an ethylamine side chain, configured in the (1R) enantiomeric form. Pyrimidine derivatives are well-known for their broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties. The presence of the ethylamine group introduces a chiral center, which is crucial for the compound's interaction with biological targets and can significantly influence its pharmacological effects.
In recent years, there has been a growing interest in developing novel chiral auxiliaries and ligands for asymmetric synthesis, where (1R)-1-pyrimidin-5-ylethanamine has shown promise. Its unique stereochemistry makes it a valuable tool in the synthesis of enantiomerically pure compounds, which are often required for drug development due to their improved efficacy and reduced side effects. Researchers have utilized this compound in various catalytic processes, including asymmetric hydrogenation and transfer hydrogenation reactions, where it serves as an effective ligand or chiral catalyst.
One of the most compelling aspects of (1R)-1-pyrimidin-5-ylethanamine is its potential application in the development of new therapeutic agents. The pyrimidine core is a common motif in many bioactive molecules, and modifications at different positions on this ring can lead to compounds with enhanced biological activity. For instance, studies have demonstrated that derivatives of pyrimidine can interact with enzymes and receptors involved in critical metabolic pathways. The ethylamine side chain further enhances the compound's versatility by allowing for additional functionalization, enabling the design of molecules with tailored properties.
Recent research has focused on exploring the pharmacological profile of (1R)-1-pyrimidin-5-ylethanamine and its derivatives. In vitro studies have revealed that certain analogs exhibit significant inhibitory activity against specific enzymes implicated in diseases such as cancer and inflammation. These findings have prompted further investigation into the compound's mechanism of action and its potential as a lead compound for drug development. Additionally, computational modeling studies have been employed to predict how different structural modifications might affect the compound's binding affinity and selectivity, providing valuable insights for medicinal chemists.
The synthesis of (1R)-1-pyrimidin-5-ylethanamine presents both challenges and opportunities for synthetic chemists. The need for high enantiomeric purity necessitates careful control over reaction conditions and stereochemistry. However, advances in asymmetric synthesis techniques have made it increasingly feasible to produce this compound in large quantities with high precision. These advancements not only facilitate academic research but also hold promise for industrial applications where enantiomerically pure compounds are essential.
Beyond its direct applications in drug development, (1R)-1-pyrimidin-5-ylethanamine serves as a valuable intermediate in the synthesis of more complex molecules. Its structural features allow it to be incorporated into larger scaffolds through various chemical transformations, enabling the creation of novel compounds with diverse biological activities. This versatility makes it an indispensable tool in the arsenal of medicinal chemists seeking to develop new therapies.
The future prospects for (1R)-1-pyrimidin-5-ylethanamine are promising, with ongoing research aimed at uncovering new applications and refining synthetic methodologies. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in the discovery and development of new drugs. The combination of its unique structural features and broad biological activity makes it a compound worth watching as new research emerges.
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